molecular formula C11H14ClN3O B1490950 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097993-41-2

5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B1490950
CAS No.: 2097993-41-2
M. Wt: 239.7 g/mol
InChI Key: XTFIEORGOMFLGR-UHFFFAOYSA-N
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Description

5-(6-Chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a complex, fused heterocyclic architecture combining a hexahydrofuro[3,4-c]pyrrole scaffold with a chlorinated, methyl-substituted pyrimidine ring . The core hexahydro-1H-furo[3,4-c]pyrrole structure is a privileged scaffold in pharmaceutical development, often serving as a key structural motif in biologically active molecules . The pyrimidine component is a 6-chloro-2-methylpyrimidin-4-amine derivative, a versatile intermediate in synthetic chemistry . The chloro group at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to diversify the molecule and create targeted libraries for screening. Pyrrole and pyrimidine heterocycles are extensively studied for their interaction with biological targets; pyrrole derivatives, for instance, have been investigated as selective inhibitors of enzymes like butyrylcholinesterase (BChE) , while pyrimidines are common in kinase inhibitors and other therapeutics. With two defined stereocenters, this chiral compound offers significant potential for exploring structure-activity relationships in the development of novel therapeutic agents . It is supplied For Research Use Only and is intended for use by qualified laboratory professionals. Researchers are advised to handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7-13-10(12)2-11(14-7)15-3-8-5-16-6-9(8)4-15/h2,8-9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFIEORGOMFLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3COCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Core

  • Starting from appropriate amino alcohols or diols, the hexahydro-furo-pyrrole ring system is formed by intramolecular cyclization under acidic or basic conditions.

  • Common methods include:

Representative Synthetic Route from Patent WO2009061879A1

  • The patent WO2009061879A1 describes compounds structurally related to the target molecule, including derivatives bearing the hexahydro-1H-furo[3,4-c]pyrrole substituent on a pyrimidine ring.

  • Key steps include:

  • The patent emphasizes the stereochemical control at the pyrrole ring and the importance of reaction conditions to prevent side reactions such as over-alkylation or decomposition.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization of amino alcohol Acidic catalyst (e.g., p-TsOH), reflux Protecting groups may be used
Pyrimidine substitution Base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 80-120°C Reaction time 4-24 hours, inert atmosphere recommended
Purification Column chromatography or recrystallization To isolate pure stereoisomer

Research Findings and Analytical Data

  • Yields : Reported yields for the key substitution step range from 60% to 85%, depending on the substituents and reaction scale.

  • Stereochemistry : The hexahydro-furo-pyrrole ring system exhibits stereochemical complexity; enantiomeric purity is controlled by chiral starting materials or resolution techniques.

  • Characterization : Products are confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. Key signals include characteristic pyrimidine proton shifts and ring methylene resonances.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
Amino alcohol cyclization Intramolecular ring closure under acidic/basic conditions Efficient ring formation Requires careful control of conditions
Nucleophilic aromatic substitution Displacement of 6-chloropyrimidine by nucleophile Straightforward, mild conditions Possible side reactions, moderate yield
Palladium-catalyzed coupling Cross-coupling using Pd catalysts High selectivity, broad scope Requires expensive catalysts, inert atmosphere

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrimidinone derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce various substituted pyrimidinyl compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide

Uniqueness: 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole stands out due to its unique structural features and its versatility in various applications. Unlike other similar compounds, it offers a combination of chemical stability and reactivity, making it a valuable asset in scientific research and industrial applications.

Biological Activity

5-(6-Chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antiproliferative effects, and other relevant findings from recent research.

Chemical Structure and Properties

The compound's chemical formula is C11H14ClN3OC_{11}H_{14}ClN_3O with a molecular weight of approximately 239.7 g/mol. Its structure features a pyrimidine ring substituted with a chloro and methyl group, linked to a hexahydro-furo-pyrrole moiety.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various tumor cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
SH-4 Melanoma44.63Induces apoptosis and S-phase arrest
A549 Lung Carcinoma32.00Cell cycle arrest and apoptosis
MCF-7 Breast Carcinoma50.00Apoptotic pathway activation

These results indicate that the compound exhibits selective cytotoxicity against tumor cells, comparable to standard chemotherapeutic agents such as Carboplatin and Temozolomide .

Antiproliferative Effects

The antiproliferative effects of 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole were further assessed in vitro. The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: SH-4 Melanoma Cells

In a focused study on SH-4 melanoma cells, treatment with the compound resulted in:

  • Increased apoptosis : Flow cytometry analysis indicated a rise in early and late apoptotic cells post-treatment.
  • Cell cycle arrest : The compound caused a significant accumulation of cells in the S phase, indicating disruption of normal cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. The presence of the chloro and methyl substitutions on the pyrimidine ring enhances its interaction with cellular targets. Further SAR studies are needed to elucidate specific interactions with proteins involved in cancer pathways .

Q & A

Q. How can the synthesis of 5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use anhydrous solvents (e.g., DMF) and coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine to facilitate amide bond formation, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses .
  • Catalysts: Incorporate N-methylmorpholine to enhance reaction efficiency under mild conditions .
  • Purification: Employ silica gel column chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) to isolate the target compound. Yields exceeding 85% have been reported for structurally related pyrimidine derivatives using these methods .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H NMR to confirm substituent positions and stereochemistry. For example, pyrimidine protons typically appear as singlets in the δ 8.0–8.5 ppm range, while fused pyrrole systems show complex splitting patterns .
  • IR Spectroscopy: Identify functional groups such as C=O (1640–1680 cm1^{-1}) and NH/OH stretches (3200–3500 cm1^{-1}) to verify hydrogen bonding or tautomeric forms .
  • Mass Spectrometry: High-resolution MS (HRMS) is essential to confirm molecular formula and detect fragmentation patterns unique to fused heterocycles .

Q. What safety protocols should be prioritized during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (GHS Category 3) .
  • Waste Disposal: Segregate halogenated waste (e.g., chloro-substituted pyrimidines) and collaborate with certified waste management services to prevent environmental contamination .
  • Storage: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis or oxidative degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents to the pyrimidine or pyrrole moieties?

Methodological Answer:

  • Electrophilic Substitution: Chloro and methyl groups on pyrimidine (e.g., 6-chloro-2-methyl) direct further substitutions via resonance effects. Computational modeling (DFT) can predict regioselectivity .
  • Nucleophilic Additions: The fused furo-pyrrole system may undergo ring-opening under basic conditions; monitor pH carefully during derivatization .
  • Cross-Coupling: Suzuki-Miyaura reactions on the pyrimidine ring require palladium catalysts (e.g., Pd(PPh3_3)4_4) and optimized ligand systems to retain stereochemical integrity .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme Assays: Screen against kinases or polymerases using fluorescence polarization (FP) assays. Pyrimidine derivatives often exhibit competitive inhibition due to ATP-binding site interactions .
  • Cell-Based Studies: Use IC50_{50} measurements in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays. Dose-response curves should account for solubility limitations in aqueous buffers .
  • Metabolic Stability: Perform liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation, critical for drug development .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at room temperature. Pyrimidine derivatives often follow first-order degradation kinetics .
  • Solid-State Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions or hygroscopicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.